(1-(Naphthalen-2-ylsulfonyl)-cyclopropyl)methanol
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Overview
Description
(1-Naphthalen-2-ylsulfonylcyclopropyl)methanol is an organic compound characterized by the presence of a naphthalene ring, a sulfonyl group, and a cyclopropylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-naphthalen-2-ylsulfonylcyclopropyl)methanol typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.
Attachment of the Naphthalene Ring: The naphthalene ring can be introduced via a Friedel-Crafts alkylation reaction, where a naphthalene derivative reacts with a suitable electrophile.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonation reaction, where the naphthalene derivative reacts with a sulfonyl chloride in the presence of a base.
Formation of the Methanol Group: The final step involves the reduction of a suitable precursor to form the methanol group.
Industrial Production Methods: Industrial production of (1-naphthalen-2-ylsulfonylcyclopropyl)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Types of Reactions:
Oxidation: (1-Naphthalen-2-ylsulfonylcyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of naphthalen-2-ylsulfonylcyclopropyl ketone or aldehyde.
Reduction: Formation of naphthalen-2-ylsulfonylcyclopropyl sulfide or thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Naphthalen-2-ylsulfonylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-naphthalen-2-ylsulfonylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
(1-Naphthalen-2-ylsulfonylcyclopropyl)ethanol: Similar structure with an ethanol group instead of methanol.
(1-Naphthalen-2-ylsulfonylcyclopropyl)amine: Contains an amine group instead of methanol.
(1-Naphthalen-2-ylsulfonylcyclopropyl)thiol: Contains a thiol group instead of methanol.
Uniqueness: (1-Naphthalen-2-ylsulfonylcyclopropyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methanol group provides unique opportunities for further chemical modifications and interactions.
Properties
Molecular Formula |
C14H14O3S |
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Molecular Weight |
262.33 g/mol |
IUPAC Name |
(1-naphthalen-2-ylsulfonylcyclopropyl)methanol |
InChI |
InChI=1S/C14H14O3S/c15-10-14(7-8-14)18(16,17)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,15H,7-8,10H2 |
InChI Key |
ZHRASVHSFNKPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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